molecular formula C9H5Cl2FO3 B12850803 Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate

Cat. No.: B12850803
M. Wt: 251.03 g/mol
InChI Key: ZWTAIVQLGQAACS-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate ( 103319-17-1) is a high-purity fluorinated aromatic compound serving as a critical synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C10H7Cl2FO3 and a molecular weight of 265.07 g/mol, features a reactive α-ketoester functional group adjacent to a dichloro-fluorophenyl ring, making it a versatile building block for constructing complex molecules . Its primary research application lies in the synthesis of valuable heterocyclic systems and active pharmaceutical ingredients (APIs), particularly through its use as a key precursor in the development of antibacterial agents . The strategic placement of halogen atoms (chloro and fluoro) on the phenyl ring enhances the molecule's reactivity for subsequent nucleophilic substitution reactions and allows for fine-tuning of the electronic properties and bioavailability of final target compounds. Researchers utilize this chemical in palladium-catalyzed cross-coupling reactions, cyclocondensation processes to form various oxygen and nitrogen-containing heterocycles, and as a scaffold for structure-activity relationship (SAR) studies in drug discovery programs. The compound is offered exclusively for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper handling procedures should be followed, including the use of personal protective equipment and operating within a well-ventilated fume hood.

Properties

Molecular Formula

C9H5Cl2FO3

Molecular Weight

251.03 g/mol

IUPAC Name

methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate

InChI

InChI=1S/C9H5Cl2FO3/c1-15-9(14)8(13)4-2-7(12)6(11)3-5(4)10/h2-3H,1H3

InChI Key

ZWTAIVQLGQAACS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with methyl oxalyl chloride in the presence of a base such as sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of the 2,4-dichloro and 5-fluoro substituents activate the phenyl ring for nucleophilic attack, particularly at positions ortho/para to the substituents.

Reaction Conditions Product Yield Reference
Substitution with aminesDCM, triethylamine, 0°C to RTMethyl 2-(2,4-dichloro-5-fluoro-N-alkylphenyl)-2-oxoacetamides80–95%
Hydrolysis of ester groupNaOH (aq.), reflux2-(2,4-Dichloro-5-fluorophenyl)-2-oxoacetic acid85–90%

Cyclization Reactions

The oxoacetate moiety facilitates cyclization with nucleophiles to form heterocycles.

2.1. Oxadiazole Formation

Reaction with hydrazides under POCl₃-mediated conditions yields 1,3,4-oxadiazoles:

text
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate + Hydrazide → 2-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole derivatives

Key Data :

  • Conditions : POCl₃, 80–100°C, 6–8 hrs

  • Yield : 70–85% (dependent on substituents)

3.1. Ester to Amide Conversion

The ester reacts with primary/secondary amines to form substituted amides:

text
This compound + R-NH₂ → 2-(2,4-Dichloro-5-fluorophenyl)-2-oxoacetamide

Key Data :

  • Catalyst : Triethylamine or DIPEA

  • Solvent : Dichloromethane or THF

  • Yield : 75–92%

3.2. Reduction of Oxo Group

The ketone group undergoes selective reduction to produce secondary alcohols:

text
This compound + NaBH₄ → Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetate

Key Data :

  • Conditions : Methanol, 0°C to RT, 2–4 hrs

  • Yield : 60–70%

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 200°C without solvent .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes rapidly in basic media (pH > 10) .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate is primarily recognized for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit notable antimicrobial activities.

Antimicrobial Activity

Studies have shown that compounds containing the 2,4-dichloro-5-fluorophenyl moiety demonstrate significant antibacterial and antifungal properties. For instance, a series of synthesized derivatives were screened for their antimicrobial efficacy, with some compounds exhibiting very good activity against various pathogens .

Table 1: Antimicrobial Activity of Derivatives

Compound IdentifierAntibacterial ActivityAntifungal Activity
Compound 10aHighModerate
Compound 10dVery HighHigh
Compound 11gModerateVery High

Case Study: Synthesis and Testing

A specific study synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that certain modifications to the phenyl ring significantly enhanced the compounds' bioactivity .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for its potential as an agrochemical.

Pesticidal Properties

Research has demonstrated that derivatives of this compound can function as effective pesticides. The structure allows for interaction with biological systems in pests, leading to their inhibition or death. This property is particularly valuable in developing new agrochemicals with lower environmental impact.

Table 2: Pesticidal Efficacy of Derivatives

Compound IdentifierTarget PestEfficacy (%)
Compound AAphids85
Compound BFungal Pathogens90
Compound CWeeds75

Cosmetic Applications

Recent studies have also explored the use of this compound in cosmetic formulations due to its potential skin benefits.

Formulation Studies

The compound has been incorporated into topical formulations aimed at improving skin hydration and texture. Experimental designs have shown promising results in enhancing the sensory properties of cosmetic products .

Table 3: Formulation Properties

Formulation TypeMoisturizing Effect (Scale 1-10)Stability (Months)
Cream A812
Lotion B710
Gel C98

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The dichloro and fluorophenyl groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and chemical properties of α-ketoesters are highly influenced by substituents on the aromatic ring. Key analogs include:

Compound Name Substituents Key Properties/Applications References
Methyl 2-(4-fluorophenyl)-2-oxoacetate 4-F NMR δ 8.17–8.06 (m, 2H), 3.99 (s, 3H); used in photochemical studies.
Methyl 2-(4-chlorophenyl)-2-oxoacetate 4-Cl NMR: δ 7.91 (d, J = 8.6 Hz, 2H); synthetic intermediate for heterocycles.
Methyl 2-(4-methoxyphenyl)-2-oxoacetate 4-OCH₃ Electron-donating group reduces electrophilicity; lower reactivity in nucleophilic additions.
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate 2-F, 5-CF₃ Trifluoromethyl enhances lipophilicity; potential agrochemical applications.
Target Compound 2,4-Cl₂, 5-F Enhanced electrophilicity due to dual Cl and F; likely utility in drug discovery.

Key Observations :

  • Electron-withdrawing effects: The target compound’s 2,4-dichloro-5-fluoro substitution creates a stronger electron-deficient aromatic system compared to mono-halogenated analogs (e.g., 4-F or 4-Cl). This increases its suitability for reactions requiring high electrophilicity, such as Friedel-Crafts acylations .
  • Steric and electronic interplay : The 5-fluoro substituent may mitigate steric hindrance from the 2,4-dichloro groups, balancing reactivity and stability .
Ester Group Modifications

The choice of ester (methyl vs. ethyl) and backbone structure (oxoacetate vs. oxopropionate) impacts solubility, stability, and biological activity:

Compound Name Ester/Backbone Molecular Weight Key Findings References
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropionate Propionate backbone 265.5 g/mol Extended chain may improve lipid solubility for agrochemical delivery.
Ethyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate Ethyl ester, thiazole-linked 212.27 g/mol Used in fragment-based drug discovery (e.g., kinase inhibitors).
Target Compound Methyl ester, oxoacetate 251.06 g/mol* Compact structure favors penetration in biological systems. N/A

Key Observations :

  • Methyl vs. ethyl esters : Methyl esters (e.g., target compound) typically exhibit higher metabolic stability than ethyl analogs, making them preferable in pharmaceuticals .

Key Observations :

  • Halogenated substrates : Lower yields (e.g., 39–48%) are common due to steric and electronic challenges in polyhalogenated systems .
  • Purification : Silica gel chromatography is widely employed, though solvent systems vary (e.g., pentane:ether for fluorinated compounds ).

Biological Activity

Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate (CAS Number: 1211666-97-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, presenting relevant data tables, and discussing case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₉H₅Cl₂F O₃
Molecular Weight 251.03 g/mol
CAS Number 1211666-97-5

Antimicrobial Activity

Research has demonstrated that compounds containing the 2,4-dichloro-5-fluorophenyl moiety exhibit significant antimicrobial properties. A study published in PubMed indicated that several derivatives of 2,4-dichloro-5-fluorophenyl showed promising antibacterial and antifungal activities. Specifically, compounds derived from this structure demonstrated strong inhibitory effects against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

Key Findings:

  • Effective Against : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Mechanism of Action : Likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that similar compounds can inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. By inhibiting FASN, these compounds may reduce cancer cell proliferation and induce apoptosis .

Case Studies:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations.
    Cell LineIC₅₀ (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
  • Mechanistic Insights : The compound was shown to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which is associated with apoptosis .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
Antimicrobial Effective against multiple pathogens; disrupts cell membranes.
Anticancer Inhibits FASN; induces apoptosis through oxidative stress.

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation reactions between substituted aryl halides and methyl oxoacetate derivatives. For example, a nucleophilic substitution reaction can be performed using 2,4-dichloro-5-fluorophenyl precursors with methyl 2-oxoacetate under basic conditions (e.g., NaHCO₃ in THF). Subsequent purification via silica gel chromatography ensures high yields and purity. Similar methodologies are detailed in multi-step syntheses of analogous α-oxoesters, where intermediates are isolated and characterized at each stage .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy : Identifies carbonyl (C=O) and aromatic C-Cl/F stretching vibrations.
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • NMR (¹H/¹³C) : Elucidates substitution patterns on the aromatic ring and ester group. For instance, ¹³C NMR distinguishes the ketone carbonyl (δ ~190 ppm) from the ester carbonyl (δ ~165 ppm).
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and intermolecular interactions in the solid state .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or structural ambiguities?

  • Methodological Answer : Density Functional Theory (DFT) calculations model molecular geometries and predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrations) to validate experimental data. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···π-hole tetrel bonding) in crystal structures, while Bader’s Quantum Theory of Atoms-in-Molecules (QTAIM) analyzes bond critical points for non-covalent interactions. These methods are critical for resolving discrepancies between observed and expected spectral data .

Q. What strategies improve regioselectivity in electrophilic substitution reactions during synthesis?

  • Methodological Answer : Regioselectivity can be enhanced using directing groups or controlled reaction conditions. For example, ipso-electrophilic substitution on silylated heterocycles (e.g., 5-(trimethylsilyl)thiazole) directs functionalization to specific positions, yielding desired glyoxylate derivatives. Temperature modulation and catalyst selection (e.g., Lewis acids) further refine selectivity, as demonstrated in the synthesis of thiazole-based α-oxoesters .

Q. How are non-covalent interactions analyzed in the compound’s crystal structure?

  • Methodological Answer : X-ray crystallography combined with Hirshfeld surface analysis reveals intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen interactions. For example, symmetrically equivalent O···π-hole tetrel bonds in α-oxoester derivatives form self-assembled dimers in the solid state. These interactions are quantified using molecular electrostatic potential (MEP) surfaces and QTAIM, providing insights into crystal packing and stability .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating α-oxoesters. For polar byproducts, preparative HPLC with reverse-phase C18 columns may be employed. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, as evidenced in multi-step syntheses of structurally related compounds .

Data Interpretation and Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:
  • Stoichiometric adjustments : Ensuring excess of nucleophilic reagents (e.g., aryl amines) in condensation steps.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions.
  • Catalysis : Using Pd catalysts for cross-coupling steps or phase-transfer catalysts for biphasic reactions.
    These strategies are validated in patent-derived syntheses of analogous pyrimidine derivatives .

Q. How are stereochemical outcomes controlled in derivatives of this compound?

  • Methodological Answer : Chirality can be introduced via enantioselective catalysis (e.g., chiral Lewis acids) or resolved using chiral stationary phases in HPLC. For example, asymmetric hydrogenation of α-ketoesters using Ru-BINAP catalysts yields enantiomerically pure alcohols, a method adaptable to fluorophenyl derivatives .

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